CCT241533

Descripción general

Descripción

CCT241533 es un inhibidor potente y selectivo de la cinasa de punto de control 2 (CHK2), una cinasa involucrada en la respuesta mediada por la ataxia telangiectasia mutada (ATM) a las roturas de ADN de doble cadena . Este compuesto ha sido identificado y caracterizado por su potencial para mejorar la eficacia de las terapias contra el cáncer genotóxicas, particularmente en un contexto de mutación p53 .

Aplicaciones Científicas De Investigación

CCT241533 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

CCT241533 ejerce sus efectos al unirse al bolsillo de ATP de la cinasa de punto de control 2, inhibiendo así su actividad. Esta inhibición previene la fosforilación y activación de CHK2, que es crucial para la respuesta al daño del ADN . Los objetivos moleculares y las vías involucradas incluyen la vía ATM/CHK2, que se activa en respuesta a roturas de ADN de doble cadena . Al inhibir CHK2, this compound interrumpe el proceso de reparación del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes genotóxicos .

Análisis Bioquímico

Biochemical Properties

CCT241533 is an ATP competitive inhibitor of recombinant CHK2 in vitro . It binds to CHK2 in the ATP pocket, inhibiting CHK2 with an IC50 of 3 nmol/L . It shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .

Cellular Effects

This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage . This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines . It significantly potentiates the cytotoxicity of two structurally distinct PARP inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . The compound binds to the ATP binding pocket of CHK2, blocking its activity in human tumor cell lines in response to DNA damage . This results in the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .

Temporal Effects in Laboratory Settings

It has been shown that this compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse tamoxifen resistance in a dose-dependent manner .

Metabolic Pathways

It is known that it inhibits CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Métodos De Preparación

CCT241533 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de quinazolina. La ruta sintética generalmente involucra los siguientes pasos:

Formación del núcleo de quinazolina: Esto involucra la reacción de materiales de partida apropiados para formar el sistema de anillo de quinazolina.

Funcionalización: Introducción de grupos funcionales como metoxi y fluoro sustituyentes para mejorar la actividad y selectividad del compuesto.

Ensamblaje final: Acoplamiento del núcleo de quinazolina con otros fragmentos moleculares para formar el compuesto final.

Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial probablemente involucrarían la escalabilidad de estas reacciones mientras se mantienen estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

CCT241533 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de quinazolina.

Sustitución: Se pueden introducir o reemplazar varios sustituyentes en el anillo de quinazolina a través de reacciones de sustitución.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

CCT241533 es único en su alta selectividad y potencia como inhibidor de CHK2. Compuestos similares incluyen:

Inhibidores de CHK1: Estos compuestos se dirigen a la cinasa de punto de control 1, otra cinasa involucrada en la respuesta al daño del ADN.

Otros inhibidores de CHK2: Compuestos como NSC 109555 y PF-00477736 también inhiben CHK2 pero pueden tener diferentes perfiles de selectividad y potencia en comparación con this compound.

This compound destaca por su mínima reactividad cruzada con otras cinasas y su capacidad para potenciar los efectos de los inhibidores de PARP en la terapia contra el cáncer .

Propiedades

IUPAC Name |

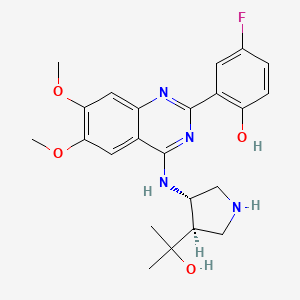

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZASIAXCPXTISQ-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262849-73-9 | |

| Record name | CCT-241533 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-241533 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)